N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a morpholine moiety, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions.
Final coupling: The carboxamide group is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents like NaBH4.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Hydroxylated derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The morpholine moiety enhances the compound’s solubility, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenethylamine
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a morpholine moiety. This combination provides a balance of biological activity and solubility, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5/c1-16-3-8-22-19(13-16)21(27)14-23(31-22)24(28)25-15-20(26-9-11-30-12-10-26)17-4-6-18(29-2)7-5-17/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,25,28) |
InChI Key |
OBDSRLTWOGLPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Origin of Product |
United States |
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